
N-(2-(4-Bromophenyl)propan-2-YL)acetamide
Overview
Description
N-(2-(4-Bromophenyl)propan-2-YL)acetamide is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its bromophenyl group attached to a propan-2-yl acetamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Bromophenyl)propan-2-YL)acetamide typically involves the reaction of 4-bromophenylacetic acid with isopropylamine, followed by acetylation . The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product . Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Bromophenyl)propan-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or ammonia . The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions include bromophenyl ketones, carboxylic acids, phenyl derivatives, and substituted acetamides . These products have various applications in organic synthesis and pharmaceutical research .
Scientific Research Applications
N-(2-(4-Bromophenyl)propan-2-YL)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(4-Bromophenyl)propan-2-YL)acetamide involves its interaction with specific molecular targets and pathways . The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . For example, it may interfere with the biosynthesis of bacterial cell walls or disrupt the proliferation of cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(4-Bromophenyl)propan-2-YL)acetamide include:
- N-(4-Bromophenyl)acetamide
- N-(2-Bromophenyl)propan-2-YL)acetamide
- N-(4-Chlorophenyl)propan-2-YL)acetamide
Uniqueness
This compound is unique due to its specific bromophenyl and acetamide moieties, which confer distinct chemical and biological properties . Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-[2-(4-bromophenyl)propan-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8(14)13-11(2,3)9-4-6-10(12)7-5-9/h4-7H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDKTWCZTVHHFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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